![molecular formula C19H20ClN3O3S2 B2794665 N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide CAS No. 850911-07-8](/img/structure/B2794665.png)
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
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Description
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, commonly known as CBS-358, is a small molecule that has gained significant attention in the field of drug discovery and development. CBS-358 has been shown to exhibit potent inhibitory activity against various cancer cell lines, making it a promising candidate for the treatment of cancer.
Scientific Research Applications
Synthesis of Pro-apoptotic Derivatives
A study by Yılmaz et al. (2015) focused on synthesizing indapamide derivatives, including a compound with a structure similar to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, demonstrating significant proapoptotic activity against melanoma cell lines. The compound showed anticancer activity with IC50 values of 85–95 µM against the melanoma cancer cell line MDA–MB435 and inhibited human carbonic anhydrase isoforms with IC50 values between 0.72 and 1.60 µM (Ö. Yılmaz et al., 2015).
Microwave Promoted Synthesis
Efficiency in Synthesis
A. Saeed (2009) highlighted the efficiency of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method compared to traditional thermal heating, which could be applicable to the synthesis of compounds like this compound (A. Saeed, 2009).
Synthesis and Characterization of Derivatives
Novel Compound Synthesis
The research by Hossaini et al. (2017) on the synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, through a one-pot, multicomponent synthesis, provides insight into the methodologies that could be adapted for synthesizing and characterizing compounds with the this compound structure (Mahshid Hossaini et al., 2017).
Chemosensors for Cyanide Anions
Cyanide Ion Detection
Research on coumarin benzothiazole derivatives by Wang et al. (2015) for cyanide ion detection demonstrates an application of benzothiazole compounds in chemosensor technology. Such methodologies could be explored using this compound for similar or related applications (Kangnan Wang et al., 2015).
properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-11-9-13(10-12-14)18(24)21-19-22(3)17-15(20)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBRKEVUCOZUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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